molecular formula C9H11NO5 B561366 2-Ethoxy-3-methoxy-5-nitrophenol CAS No. 102872-42-4

2-Ethoxy-3-methoxy-5-nitrophenol

Cat. No.: B561366
CAS No.: 102872-42-4
M. Wt: 213.189
InChI Key: WWAYARAEGBRHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3-methoxy-5-nitrophenol is a nitroaromatic compound featuring a phenol core substituted with ethoxy (C₂H₅O–) at position 2, methoxy (CH₃O–) at position 3, and a nitro (–NO₂) group at position 5. This arrangement of electron-withdrawing (nitro) and electron-donating (alkoxy) groups significantly influences its physicochemical properties, including acidity, solubility, and reactivity.

Properties

CAS No.

102872-42-4

Molecular Formula

C9H11NO5

Molecular Weight

213.189

IUPAC Name

2-ethoxy-3-methoxy-5-nitrophenol

InChI

InChI=1S/C9H11NO5/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,11H,3H2,1-2H3

InChI Key

WWAYARAEGBRHDW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1OC)[N+](=O)[O-])O

Synonyms

Phenol, 2-ethoxy-3-methoxy-5-nitro- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers and Analogues

Key structural analogs include:

  • 3-Methoxy-5-nitrophenol (CAS 7145-49-5): Methoxy at position 3, nitro at position 5 .
  • 2-Methoxy-5-nitrophenol: Methoxy at position 2, nitro at position 5 .
  • 5-Methoxy-2-nitrophenol: Methoxy at position 5, nitro at position 2 .

These isomers differ in substituent positions, leading to variations in electronic effects and steric hindrance.

Substituent Effects on Physical Properties

Compound Name CAS Number Molecular Formula Substituent Positions Key Physical Properties (Inferred)
2-Ethoxy-3-methoxy-5-nitrophenol Not provided C₉H₁₁NO₅ 2-ethoxy, 3-methoxy, 5-nitro Likely solid; moderate solubility in polar solvents due to nitro group
3-Methoxy-5-nitrophenol 7145-49-5 C₇H₇NO₄ 3-methoxy, 5-nitro Solid; higher acidity (nitro para to hydroxyl)
2-Methoxy-5-nitrophenol Not provided C₇H₇NO₄ 2-methoxy, 5-nitro Lower solubility than 3-methoxy analog due to steric effects
5-Methoxy-2-nitrophenol Not provided C₇H₇NO₄ 5-methoxy, 2-nitro Enhanced solubility in organic solvents (methoxy para to nitro)

Notes:

  • Nitro groups increase acidity by stabilizing the phenoxide ion via resonance. Ethoxy groups (bulkier than methoxy) may reduce solubility in water .
  • Steric hindrance in 2-substituted analogs (e.g., 2-methoxy-5-nitrophenol) can limit hydrogen bonding and reactivity .

Research Findings and Discussion

  • Acidity Trends: 3-Methoxy-5-nitrophenol exhibits stronger acidity (pKa ~7.2) compared to 2-methoxy-5-nitrophenol (pKa ~8.1) due to resonance stabilization differences .
  • Solubility: Ethoxy groups in this compound likely enhance lipophilicity, making it more suitable for organic-phase reactions than aqueous systems .
  • Synthetic Pathways: Nitration and alkoxylation of phenol precursors are common methods, with yields influenced by substituent directing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.